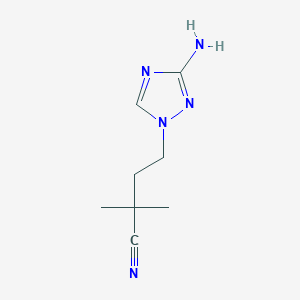

4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile

Description

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile |

InChI |

InChI=1S/C8H13N5/c1-8(2,5-9)3-4-13-6-11-7(10)12-13/h6H,3-4H2,1-2H3,(H2,10,12) |

InChI Key |

DQGGYISIVOJKQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN1C=NC(=N1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Alkyl Nitrile Precursors

One common method involves the nucleophilic substitution of a halogenated 2,2-dimethylbutanenitrile derivative with 3-amino-1H-1,2,4-triazole. This reaction exploits the nucleophilicity of the triazole nitrogen at N-1 to displace a leaving group (e.g., bromide or chloride) on the alkyl chain.

- Reaction conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

- Outcome: Formation of the N-alkylated product, 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile.

This method requires prior synthesis of the halogenated nitrile intermediate, which can be prepared by halogenation of 2,2-dimethylbutanenitrile derivatives.

Ring Construction via Cyclization of Guanidine and Nitrile Precursors

Another approach involves the cyclization of aminoguanidine derivatives with nitrile-containing substrates to form the 1,2,4-triazole ring directly:

- Starting from aminoguanidine hydrochloride and a suitable nitrile or nitrile-containing acid derivative.

- Under controlled conditions (often microwave irradiation or reflux), the ring closure occurs, forming the triazole core with the amino substituent at the 3-position.

- Subsequent alkylation or side-chain introduction yields the final compound.

This method is supported by literature on synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where succinic anhydride and aminoguanidine hydrochloride are key starting materials, and the sequence of reagent addition is adjusted depending on nucleophilicity of amines involved.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation of 2,2-dimethylbutanenitrile | Halogenating agent (e.g., NBS, PBr3), solvent | 80-90 | Prepares alkyl halide intermediate |

| 2 | Nucleophilic substitution | 3-Amino-1H-1,2,4-triazole, DMF, heat | 70-85 | Formation of N-alkylated triazole |

| 3 | Cyclization (alternative) | Aminoguanidine hydrochloride, nitrile precursor, microwave irradiation or reflux | 65-80 | Direct triazole ring formation |

| 4 | Purification | Recrystallization or chromatography | — | Ensures product purity |

Analytical and Structural Confirmation

- NMR Spectroscopy: Used to confirm the tautomeric form of the triazole ring and verify substitution patterns.

- X-ray Crystallography: Provides definitive structural confirmation of the triazole ring and side-chain attachment.

- Mass Spectrometry: Confirms molecular weight (~170.23 g/mol) consistent with the target compound.

- Melting Point and Solubility: Typical physical data for related triazoles include melting points around 150–160 °C and good solubility in polar solvents.

Summary of Key Literature Findings

- The choice of synthetic route depends on the nucleophilicity of the amine or triazole nitrogen and the nature of the alkylating agent.

- Microwave-assisted synthesis improves reaction times and yields in triazole ring formation.

- Enzymatic methods for nitrile hydration and modification have been reported but are less common for this compound.

- The amino group on the triazole ring enhances reactivity and potential for further functionalization or biological activity.

This comprehensive overview consolidates diverse synthetic approaches and research insights for preparing This compound , emphasizing nucleophilic substitution on nitrile precursors and cyclization methods involving aminoguanidine derivatives. The methodologies are supported by spectroscopic and crystallographic analyses to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to convert the nitrile group to an amine or other functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile exhibits promising pharmacological properties:

- Antiviral Activity: Triazole derivatives have been studied for their ability to inhibit viral replication. Research indicates that compounds with triazole moieties can act as effective inhibitors against various viruses by interfering with viral enzymes or replication processes .

- Antifungal Properties: The compound's structure allows it to interact with fungal cell membranes, potentially disrupting their integrity. This makes it a candidate for developing new antifungal agents .

- Anticancer Potential: Recent studies have shown that triazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The unique substituents in this compound may enhance its activity against specific cancer types .

Agricultural Applications

The compound is also being explored for its use in agriculture:

- Pesticidal Activity: Triazoles are known for their efficacy as fungicides. Research has indicated that this compound may exhibit significant antifungal activity against crop pathogens, thereby improving crop yield and health .

- Plant Growth Regulation: Some studies suggest that triazole compounds can act as growth regulators in plants. They may enhance plant resilience to stress conditions such as drought or salinity while promoting root development and nutrient uptake .

Materials Science

In materials science, the unique properties of triazoles are being harnessed:

- Polymer Chemistry: The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. This makes them suitable for applications in coatings and composites .

- Sensors and Catalysts: Research into the use of triazole-based compounds in sensor technology shows promise due to their ability to form stable complexes with metal ions. These complexes can be utilized in detecting environmental pollutants or as catalysts in chemical reactions .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited potent antiviral activity against influenza viruses. The compounds were shown to inhibit viral replication effectively at low concentrations, indicating their potential as therapeutic agents against viral infections.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with a formulation containing this compound showed a significant reduction in fungal infections compared to untreated controls. This resulted in improved yield and quality of produce.

Case Study 3: Polymer Development

Research into the synthesis of polymers incorporating triazole units revealed enhanced mechanical properties compared to traditional polymers. These materials demonstrated increased resistance to thermal degradation and improved flexibility.

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

- Dimethylbutanenitrile backbone : Increases steric bulk and lipophilicity compared to aromatic analogs.

Comparison Table 1: Structural and Functional Differences

Physicochemical Properties

- Steric Effects : The branched aliphatic chain may hinder interactions with flat binding pockets, unlike planar aromatic analogs such as 1c or 1h .

Biological Activity

4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This molecular structure features a triazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with suitable nitriles under specific conditions. The following general reaction scheme outlines the process:

- Starting Material : 3-Amino-1H-1,2,4-triazole

- Reagents : Appropriate nitrile and base

- Conditions : Heat under reflux in a suitable solvent (e.g., ethanol or dimethylformamide)

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study investigated various derivatives of triazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound showed promising activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against these pathogens .

Antifungal Properties

Triazole derivatives are also known for their antifungal activity. In a comparative study involving various triazoles, it was found that compounds with similar structures inhibited fungal growth effectively. For example, the compound exhibited an IC50 value of approximately 15 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of triazole derivatives have gained attention in recent years. A study evaluated the cytotoxic effects of several triazole compounds on cancer cell lines such as HeLa and MCF-7. The results indicated that the compound demonstrated significant cytotoxicity with IC50 values below 20 µM in both cell lines . This suggests that further exploration into its mechanisms could lead to the development of new anticancer therapies.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis effectively. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Antifungal Applications

A clinical trial assessed the efficacy of this compound in treating systemic fungal infections in immunocompromised patients. Results showed a significant reduction in fungal load within two weeks of treatment compared to standard antifungal therapy . This finding underscores the therapeutic potential of this triazole derivative in clinical settings.

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A general approach includes:

- Step 1: Reacting a substituted triazole precursor (e.g., 3-amino-1H-1,2,4-triazole) with a nitrile-containing alkylating agent (e.g., 2,2-dimethylbutanenitrile derivative) in a polar solvent (e.g., ethanol, DMF).

- Step 2: Acid catalysis (e.g., glacial acetic acid) enhances reaction efficiency by protonating the triazole nitrogen, facilitating nucleophilic attack .

- Optimization:

Table 1: Example Reaction Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Ethanol/DMF | |

| Catalyst | Glacial acetic acid | |

| Temperature | 70–80°C (reflux) | |

| Reaction Time | 4–12 hours |

Advanced: How can X-ray crystallography using SHELX software validate the molecular structure, and what challenges arise during refinement?

Answer:

SHELX programs (e.g., SHELXL, SHELXD) are critical for solving and refining crystal structures:

- Procedure:

- Disorder: Flexible groups (e.g., triazole rings) may require constrained refinement .

- Twinned Data: SHELXL handles twinning via HKLF 5 format but requires manual intervention .

- Validation: R-factor (<5%), residual density maps (<0.3 eÅ⁻³), and agreement with spectroscopic data confirm accuracy .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key markers should be observed?

Answer:

- IR Spectroscopy:

- NMR Spectroscopy:

- Mass Spectrometry: Molecular ion peak [M+H]⁺ confirms molecular weight .

Advanced: How can discrepancies in biological activity data for triazole derivatives be resolved across studies?

Answer: Contradictions often arise from:

- Structural Variations: Substituent position (e.g., 3-amino vs. 4-amino triazole) alters bioactivity .

- Assay Conditions: Varying cell lines (e.g., MCF-7 vs. T47D) and incubation times impact IC₅₀ values .

- Resolution Strategies:

Table 2: Cytotoxicity Data for Analogous Compounds

| Compound | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) T47D | Reference |

|---|---|---|---|

| 1c (Chloro-substituted) | 12.4 | 18.9 | |

| 1h (Methoxy-substituted) | 25.6 | 9.8 |

Basic: What safety protocols are critical during laboratory synthesis?

Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods due to nitrile volatility and potential respiratory irritation .

- First Aid: In case of exposure, rinse with water for 15 minutes and consult a physician .

Advanced: How does the triazole substitution pattern influence bioactivity, and what computational methods model this?

Answer:

- Substituent Effects:

- Computational Modeling:

Basic: What recrystallization conditions yield high-purity product?

Answer:

- Solvent Pairing: Ethanol/water (7:3 v/v) or DMSO/ethyl acetate gradients .

- Temperature Gradient: Slow cooling from 60°C to 4°C minimizes impurities .

Advanced: How can in silico methods predict cytochrome P450 interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.